molecular formula C13H10ClN3O B5830304 3-(2-chlorophenyl)-N-2-pyrimidinylacrylamide

3-(2-chlorophenyl)-N-2-pyrimidinylacrylamide

Cat. No. B5830304
M. Wt: 259.69 g/mol
InChI Key: USVUWLINQXYYDS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N-2-pyrimidinylacrylamide, commonly known as CPYAA, is a chemical compound that has been widely studied for its potential use in scientific research. CPYAA is a synthetic compound that is primarily used as a tool compound to study the biological effects of various proteins and enzymes.

Mechanism of Action

CPYAA exerts its biological effects by inhibiting the activity of various enzymes. It has been shown to bind to the ATP-binding site of enzymes, thereby preventing the enzyme from functioning properly. CPYAA has also been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
CPYAA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell proliferation, including protein kinase C, protein kinase A, and cyclin-dependent kinase 2. CPYAA has also been shown to induce apoptosis in cancer cells by inhibiting the activity of various enzymes involved in cell proliferation.

Advantages and Limitations for Lab Experiments

CPYAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. CPYAA is also a highly selective inhibitor of various enzymes, which makes it an ideal tool compound for studying the biological effects of these enzymes. However, CPYAA has several limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to use in certain experiments. CPYAA also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of CPYAA. One potential direction is the development of new synthetic methods for CPYAA that can improve its solubility and half-life. Another potential direction is the use of CPYAA as a tool compound for studying the biological effects of other enzymes and proteins. Additionally, CPYAA could be used in combination with other compounds to study their synergistic effects on various biological processes. Overall, CPYAA has the potential to be a valuable tool compound for studying various biological processes, and further research is needed to fully understand its potential applications.

Synthesis Methods

CPYAA can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 2-aminopyrimidine, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is obtained through purification and recrystallization.

Scientific Research Applications

CPYAA has been widely used in scientific research to study various biological processes. It is primarily used as a tool compound to study the biological effects of various proteins and enzymes. CPYAA has been shown to inhibit the activity of several enzymes, including protein kinase C, protein kinase A, and cyclin-dependent kinase 2.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-pyrimidin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-11-5-2-1-4-10(11)6-7-12(18)17-13-15-8-3-9-16-13/h1-9H,(H,15,16,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVUWLINQXYYDS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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